![molecular formula C7H6ClN3O B1439991 (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol CAS No. 675580-49-1](/img/structure/B1439991.png)
(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol
Overview
Description
(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol is a heterocyclic compound with the molecular formula C7H6ClN3O and a molecular weight of 183.6 g/mol . It is characterized by the presence of a chloro-substituted imidazo-pyridazine ring system, which is a common structural motif in medicinal chemistry due to its potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloroimidazo[1,2-b]pyridazine with formaldehyde in the presence of a base to yield the desired methanol derivative . The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to a hydrogen atom, yielding the unsubstituted imidazo-pyridazine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products
Oxidation: Formation of 6-chloroimidazo[1,2-b]pyridazine-3-carboxylic acid.
Reduction: Formation of imidazo[1,2-b]pyridazine-3-methanol.
Substitution: Formation of 6-aminoimidazo[1,2-b]pyridazine-3-methanol or 6-thioimidazo[1,2-b]pyridazine-3-methanol.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₆H₄ClN₃O
- Molecular Weight : 169.57 g/mol
- IUPAC Name : (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol
The compound features an imidazo-pyridazine structure that contributes to its biological activity and potential therapeutic applications.
Medicinal Chemistry
This compound is primarily studied as a precursor in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that enhance biological activity against specific targets.
Key Applications :
- Antiviral Agents : The compound has been investigated for its potential antiviral properties, particularly in inhibiting viral replication mechanisms.
- Anticancer Research : Studies have indicated that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines.
Research highlights the compound's ability to interact with biological systems, potentially modulating enzyme activity and receptor interactions.
Case Study Example :
In a study by Galtier et al. (2003), the compound was evaluated for its antiviral properties against several viral strains, demonstrating significant efficacy in vitro .
Industrial Applications
The compound serves as a building block in the synthesis of complex molecules utilized in industrial chemistry, particularly in developing new therapeutic agents.
Cell Line | IC50 (µg/mL) | Notes |
---|---|---|
A431 | 5.0 | Human epidermoid carcinoma |
H1299 | 8.0 | Non-small cell lung cancer |
DU145 | 6.5 | Prostate cancer |
These results indicate that this compound exhibits potent cytotoxic effects against these cancer cell lines, with lower IC50 values suggesting higher efficacy.
Structure-Activity Relationship (SAR)
Research into the SAR of this compound reveals critical insights into how structural modifications impact biological activity:
Modification Type | Effect on Activity |
---|---|
Chlorine Substitution | Enhances binding affinity to target receptors |
Alkyl Chain Influence | Improves solubility and cellular uptake |
Methoxy Group Role | Contributes to stability and reactivity |
Mechanism of Action
The mechanism of action of (6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects . The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroimidazo[1,2-b]pyridazine-3-carboxylic acid
- 6-Chloroimidazo[1,2-b]pyridazine-3-amine
- 6-Chloroimidazo[1,2-b]pyridazine-3-thiol
Uniqueness
(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol is unique due to the presence of both a chloro and a hydroxyl group on the imidazo-pyridazine ring. This dual functionality allows for a broader range of chemical modifications and interactions with biological targets compared to its analogs .
Biological Activity
(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol is a heterocyclic compound notable for its potential biological activities. This compound has gained attention in medicinal chemistry due to its structural characteristics, which enable diverse interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C7H7ClN4O, and it features a hydroxymethyl group at the 3-position of the imidazo ring. The compound's structure contributes to its reactivity and interaction with various biological targets.
Property | Value |
---|---|
Molecular Formula | C7H7ClN4O |
Molecular Weight | 188.61 g/mol |
CAS Number | 675580-49-1 |
Melting Point | Not available |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may act as an inhibitor for certain kinases involved in cancer progression and inflammation pathways.
Target Enzymes
- Kinases : Inhibition of kinases such as VEGFR-2 has been observed, which is crucial in angiogenesis.
- Enzymes : Potential interactions with enzymes involved in metabolic pathways related to cancer and infectious diseases.
Biological Activity Overview
Research has demonstrated various biological activities associated with this compound:
- Anticancer Activity : Exhibits cytotoxic effects against several cancer cell lines.
- Antimicrobial Properties : Shows activity against various bacterial strains.
- Anti-inflammatory Effects : Potential to reduce inflammation through modulation of cytokine production.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Studies :
- Antimicrobial Testing :
- Anti-inflammatory Research :
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared to structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Chloroimidazo[1,2-b]pyridazine | Lacks hydroxymethyl group | Moderate anticancer activity |
3-Amino-6-chloroimidazo[1,2-b]pyridazine | Contains amino group instead | Higher antimicrobial activity |
6-Fluoroimidazo[1,2-b]pyridazine | Fluorine substitution | Enhanced kinase inhibition |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol, and what yields are achievable?
The compound is synthesized via condensation of formaldehyde with 6-chloroimidazo[1,2-b]pyridazine under reflux conditions. A reported yield of 71% is achieved using methanol as the solvent . Key parameters include temperature control (typically 60–80°C) and reaction time (16–24 hours). Purity is confirmed via LC-MS and NMR spectroscopy.
Q. Which analytical techniques are critical for characterizing this compound?
Essential techniques include:
- 1H/13C NMR : To confirm regiochemistry and functional group integrity (e.g., δ 8.53 ppm for imidazo-protons in CDCl3) .
- Elemental analysis : Validates molecular composition (e.g., C 64.18%, H 3.23% for derivatives) .
- LC-MS : Monitors purity and molecular ion peaks (e.g., [M+H]+ = 273.87 for benzoic acid derivatives) .
Q. What are the common functionalization reactions for this compound?
The hydroxyl (-CH2OH) and chloro groups are reactive sites:
- Esterification : React with acetic anhydride to form (6-chloroimidazo[1,2-b]pyridazin-3-yl)methyl acetate (94% yield) .
- Arylation : Palladium-catalyzed C3-arylation with bromoquinoline (62% yield) under environmentally safe conditions (TOF > 100 h⁻¹) .
Advanced Research Questions
Q. How does structural modification influence biological activity in imidazo[1,2-b]pyridazine derivatives?
Substitutions at the 3- and 6-positions modulate bioactivity:
- Antiplasmodial activity : 4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzoic acid shows IC50 < 50 nM against Plasmodium falciparum .
- Kinase inhibition : Analogues like CT-721 (Bcr-Abl inhibitor) demonstrate nanomolar potency in leukemia models .
- SAR trends : Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability, while hydrophilic groups improve solubility .
Q. What catalytic systems enable efficient cross-coupling reactions with this scaffold?
Palladium catalysts (e.g., Pd(OAc)₂) with ligands like XPhos achieve high turnover frequencies (TOF) in direct C3-arylation. Optimized conditions include:
- Solvent: DMA/water (9:1)
- Base: K2CO3
- Temperature: 100°C Yields range from 59% (methyl benzoate derivatives) to 82% (benzaldehyde derivatives) .
Q. How can computational modeling predict reactivity and stability of derivatives?
DFT calculations (e.g., B3LYP/6-31G*) model electronic properties:
- HOMO-LUMO gaps : Correlate with electrophilic substitution reactivity .
- pKa prediction : The hydroxyl group has a predicted pKa of 1.11±0.30, indicating acidic proton lability .
- Docking studies : Used to design protein kinase inhibitors by simulating interactions with ATP-binding pockets .
Q. What strategies resolve contradictions in biological data across studies?
Discrepancies in bioactivity (e.g., varying IC50 values) arise from:
- Assay conditions : Differences in cell lines (e.g., K562 vs. HEK293) or incubation times.
- Purity thresholds : Impurities >5% skew results; HPLC purity >95% is recommended .
- Metabolic stability : Hepatic microsome assays identify labile metabolites causing false negatives .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Key issues include:
- Purification : Flash chromatography on silica gel (pentane/Et2O gradients) is labor-intensive; switch to preparative HPLC for >10 g batches .
- Byproducts : Nitration at position 3 requires strict stoichiometric control to avoid regioisomers .
- Solvent recovery : Methanol reflux necessitates distillation for reuse to reduce costs .
Properties
IUPAC Name |
(6-chloroimidazo[1,2-b]pyridazin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3O/c8-6-1-2-7-9-3-5(4-12)11(7)10-6/h1-3,12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFRNQCOHYEZFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC=C2CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60722534 | |
Record name | (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60722534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
675580-49-1 | |
Record name | (6-Chloroimidazo[1,2-b]pyridazin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60722534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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